molecular formula C13H19NO2 B13463010 Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13463010
M. Wt: 221.29 g/mol
InChI Key: HHXVKVSLONNKNM-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with an azaspiro[3.3]heptane core. The ethynyl substituent at position 1 introduces rigidity and reactivity, particularly in click chemistry applications (e.g., alkyne-azide cycloaddition). The tert-butyl carbamate group at position 2 enhances solubility and serves as a protective group for further functionalization.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 3-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H19NO2/c1-5-10-13(7-6-8-13)9-14(10)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

HHXVKVSLONNKNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C#C)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions. For example, the use of lithium aluminum hydride as a reducing agent can facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The azaspiro[3.3]heptane scaffold is versatile, with substituent variations significantly altering physical, chemical, and biological properties. Below is a comparative analysis with key analogues:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-ethynyl C₁₂H₁₇NO₂ 213.28 Ethynyl enables click chemistry; tert-butyl enhances stability
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 6-oxo C₁₁H₁₇NO₃ 213.26 Ketone group allows for nucleophilic additions; scalable synthesis
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-hydroxy C₁₁H₁₉NO₃ 213.28 Hydroxy group increases polarity and hydrogen-bonding potential
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 6-amino C₁₁H₂₀N₂O₂ 212.29 Amino group facilitates amide coupling; used in drug intermediates
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate 2,6-diaza C₁₁H₁₉N₂O₂ 217.28 Additional nitrogen enhances basicity; applied in receptor ligand synthesis
tert-Butyl 6-(2-ethoxy-2-oxo-ethyl)-2-azaspiro[3.3]heptane-2-carboxylate 6-(ethoxy-oxo-ethyl) C₁₅H₂₅NO₄ 283.36 Ester group improves lipophilicity; used in metabolic studies

Physical and Spectral Properties

  • Melting Points: Compounds with bulky substituents (e.g., tert-butylsulfinyl) exhibit higher melting points (129–131°C) due to crystalline packing .
  • Optical Activity :
    • Chiral sulfinyl or aryl substituents yield high optical rotations (e.g., [α]²⁰D = −144.21 for tert-butylsulfinyl derivatives) .
    • The target compound’s ethynyl group may impart chirality, but specific rotation data are unavailable in the evidence.

Biological Activity

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound belonging to the class of azaspiro compounds. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H19NO4C_{12}H_{19}NO_4. The compound features a spirocyclic structure, which is significant for its interaction with biological targets.

Key Properties

PropertyValue
Molecular Weight241.28 g/mol
Boiling PointNot available
SolubilityOrganic solvents
CAS Number1211526-53-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to its spirocyclic structure. This interaction can modulate various biochemical pathways, influencing cellular responses.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors, influencing signal transduction pathways.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological properties:

  • Antioxidant Activity: Preliminary studies suggest that the compound has potential antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Potential: Some studies have indicated that similar azaspiro compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer applications.
  • Neuroprotective Effects: Compounds with similar structures have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of related compounds in vitro using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that these compounds significantly reduced DPPH radical levels, demonstrating their potential as effective antioxidants .

Study 2: Anticancer Effects

In a recent investigation, azaspiro compounds were tested against various cancer cell lines. The results showed that these compounds induced apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .

Study 3: Neuroprotective Properties

Another study focused on the neuroprotective effects of azaspiro compounds in models of oxidative stress. The findings revealed that these compounds could significantly reduce neuronal cell death induced by oxidative agents .

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate?

The synthesis typically involves functionalization of preformed spirocyclic intermediates. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (a common precursor) can undergo alkyne introduction via nucleophilic substitution or Sonogashira coupling. Key steps include protecting group management (e.g., tert-butyl carbamate) and reaction optimization in anhydrous THF or dioxane with catalysts like LiAlH4 or Pd(PPh₃)₄ . Monitoring via TLC and NMR ensures intermediate purity (>98% by GC) .

Q. How is the stereochemical integrity of the spirocyclic core maintained during synthesis?

Stereocontrol is achieved through rigid spirocyclic frameworks that limit conformational flexibility. Chiral auxiliaries (e.g., tert-butylsulfinyl groups) or asymmetric catalysis (e.g., using chiral ligands in Pd-mediated couplings) can enforce stereoselectivity. Post-synthesis, 1H^1H and 13C^{13}C NMR (e.g., δ 1.42 ppm for tert-butyl protons) and X-ray crystallography (using SHELX programs ) confirm configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) resolve spirocyclic and ethynyl signals (e.g., ethynyl protons at ~2.5 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₈NO₂: 212.29) .
  • X-ray crystallography : SHELXL refines bond angles and torsional strain in the spiro system .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl group influence reactivity in cross-coupling reactions?

The ethynyl group acts as a π-rich site for Cu- or Pd-catalyzed couplings (e.g., click chemistry or Sonogashira). Steric hindrance from the spirocyclic core can slow reactivity, requiring optimized conditions (e.g., elevated temperatures in DMF). Computational studies (DFT) predict activation barriers for regioselective bond formation .

Q. What strategies resolve contradictions in reported reaction yields for spirocyclic derivatives?

Yield discrepancies often arise from solvent purity, trace moisture, or catalyst deactivation. Systematic studies using DOE (Design of Experiments) identify critical factors (e.g., THF dryness, NaBH₄ stoichiometry). For example, LiAlH4 reductions in THF at -40°C improve selectivity for hydroxyl intermediates .

Q. How can computational modeling guide the design of derivatives for biological targets (e.g., WDR5-MYC inhibitors)?

Docking simulations (e.g., AutoDock Vina) map interactions between the spirocyclic scaffold and protein pockets. Modifications like introducing sulfonamide or fluorophenyl groups (see ) enhance binding affinity. MD simulations assess conformational stability in aqueous vs. lipid environments .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Scalability requires transitioning from batch to flow chemistry for exothermic steps (e.g., LiAlH4 reductions). Chiral HPLC (e.g., Chiralpak AD-H) monitors enantiopurity, while recrystallization in hexane/EtOAc mixtures removes diastereomers. highlights gram-scale routes with >90% ee .

Q. How does the spirocyclic core affect pharmacokinetic properties compared to non-rigid analogs?

The rigid structure improves metabolic stability by reducing cytochrome P450 oxidation. LogP measurements (e.g., 2.1 via shake-flask method) indicate moderate lipophilicity, while sp³ carbon fraction (0.91) aligns with "Escape from Flatland" principles for CNS permeability .

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